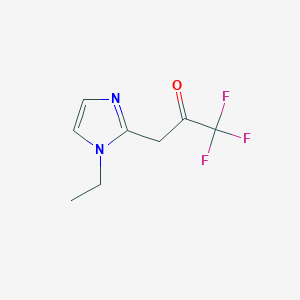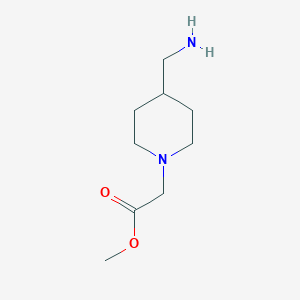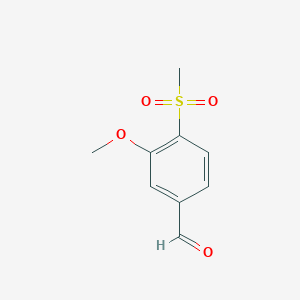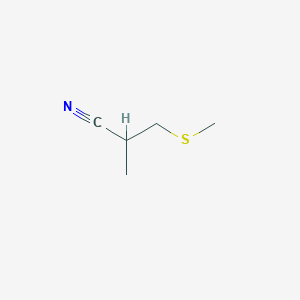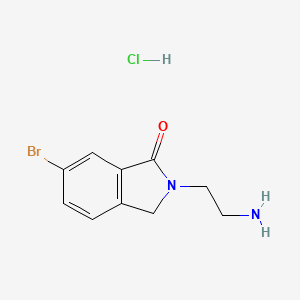
2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride is a chemical compound that features a brominated isoindoline core with an aminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves the bromination of an isoindoline precursor followed by the introduction of the aminoethyl group. One common method includes:
Bromination: The isoindoline core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Aminoethylation: The brominated intermediate is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and aminoethylation steps to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with the bromine atom replaced by other functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with altered oxidation states of the core structure.
Applications De Recherche Scientifique
2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials, such as polymers or nanocomposites.
Mécanisme D'action
The mechanism of action of 2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aminoethyl group can interact with biological molecules through hydrogen bonding or ionic interactions, while the brominated isoindoline core can provide hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-aminoethyl)-6-chloro-2,3-dihydro-1H-isoindol-1-one hydrochloride
- 2-(2-aminoethyl)-6-fluoro-2,3-dihydro-1H-isoindol-1-one hydrochloride
- 2-(2-aminoethyl)-6-iodo-2,3-dihydro-1H-isoindol-1-one hydrochloride
Uniqueness
The uniqueness of 2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride lies in its bromine atom, which can participate in specific interactions and reactions that other halogenated analogs might not. This can lead to different biological activities or reactivity profiles, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H12BrClN2O |
|---|---|
Poids moléculaire |
291.57 g/mol |
Nom IUPAC |
2-(2-aminoethyl)-6-bromo-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C10H11BrN2O.ClH/c11-8-2-1-7-6-13(4-3-12)10(14)9(7)5-8;/h1-2,5H,3-4,6,12H2;1H |
Clé InChI |
KIUDWZFVVBPFLW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)Br)C(=O)N1CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate](/img/structure/B13522362.png)
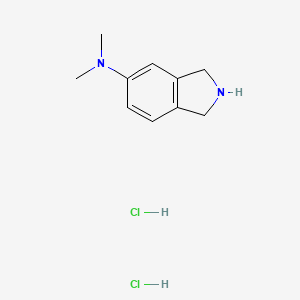

![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]aceticacidhydrochloride](/img/structure/B13522379.png)
![Methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate hydrochloride](/img/structure/B13522383.png)
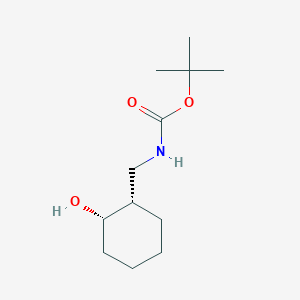
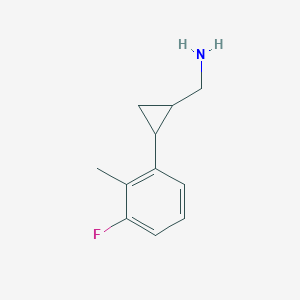
![2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13522400.png)
